MN58b

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MN58b is a selective choline kinase α (CHKα) inhibitor . It inhibits the synthesis of phosphocholine, which results in the reduction of cell growth through the induction of apoptosis . It also has antitumoral activity .

Chemical Reactions Analysis

MN58b inhibits the synthesis of phosphocholine . In vitro, a decrease in phosphocholine and total choline levels was observed in both cell lines after MN58b treatment .科学研究应用

Anticancer Drug

MN58b is a novel anticancer drug that inhibits choline kinase, resulting in inhibition of phosphocholine synthesis . This inhibition disrupts the phospholipid metabolism in tumor cells, both in culture and in vivo .

Pharmacodynamic Biomarker

The aim of one study was to develop a noninvasive and robust pharmacodynamic biomarker for target inhibition and, potentially, tumor response following MN58b treatment . The decrease in phosphocholine, total choline, and phosphomonoesters may have potential as noninvasive pharmacodynamic biomarkers for determining tumor response following treatment with choline kinase inhibitors .

Inhibitor of Choline Kinase in Streptococcus Pneumoniae

MN58b has been identified as a potent inhibitor of Streptococcus pneumoniae choline kinase (sChoK) . This inhibition can lead to a distortion of the cell wall, which is consistent with the apparent changes in teichoic acid .

Bacteriostatic Agent

Both MN58b and RSM-932A, another sChoK inhibitor, possess a bacteriostatic mechanism of action . This means they inhibit the growth of bacteria rather than killing them outright .

Enhancer of Antitumor Response to Cisplatin

MN58b, along with another choline kinase α inhibitor RSM932A, has been found to enhance the antitumor response to cisplatin in lung tumor cells .

Potential Therapeutic Target for S. Pneumoniae

The inhibition of sChoK is a promising avenue to follow in the development of therapeutics for the treatment of S. pneumoniae .

作用机制

MN58b is a novel anticancer drug that has been shown to have potent effects in various studies . This article will delve into the mechanism of action of MN58b, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and how environmental factors influence its action.

Target of Action

MN58b is a selective inhibitor of choline kinase α (CHKα) . Choline kinase is an enzyme that phosphorylates choline into phosphocholine . This enzyme plays a crucial role in the Kennedy pathway for the biosynthesis of phosphatidylcholine, a major phospholipid constituent in biomembranes .

Mode of Action

MN58b interacts with its target, CHKα, resulting in the inhibition of phosphocholine synthesis . This interaction disrupts the normal function of the enzyme, leading to a decrease in phosphocholine and total choline levels . The inhibition of CHKα by MN58b results in altered phospholipid metabolism both in cultured tumor cells and in vivo .

Biochemical Pathways

The primary biochemical pathway affected by MN58b is the Kennedy pathway, specifically the step where choline is phosphorylated into phosphocholine . This disruption affects the production of phosphatidylcholine, a major component of biomembranes, and serves as a reservoir for lipid second messengers .

Result of Action

The inhibition of CHKα by MN58b leads to a decrease in phosphocholine and total choline levels . This results in altered phospholipid metabolism, which can be observed both in vitro and in vivo . Moreover, MN58b has been shown to reduce cell growth through the induction of apoptosis, demonstrating its antitumoral activity .

Action Environment

The effectiveness of MN58b can vary at the cellular level . For instance, cells treated with MN58b were found to be more sensitive to a phosphate-induced autolysis compared to untreated cells . Additionally, MN58b distorted the cell wall, a result consistent with the apparent teichoic acid changes . These findings suggest that the cellular environment and potentially other environmental factors may influence the action, efficacy, and stability of MN58b.

安全和危害

未来方向

The combination of MN58b with other chemotherapeutic agents is active in PDAC therapy . A proper combination of specific inhibitors of the NSCLC prognostic factor ChoKα and platinum-based conventional chemotherapy might constitute a new, efficient treatment approach for NSCLC patients . This novel approach may help reduce the toxicity profile associated with cisplatin .

属性

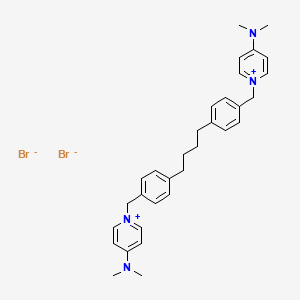

IUPAC Name |

1-[[4-[4-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenyl]butyl]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4.2BrH/c1-33(2)31-17-21-35(22-18-31)25-29-13-9-27(10-14-29)7-5-6-8-28-11-15-30(16-12-28)26-36-23-19-32(20-24-36)34(3)4;;/h9-24H,5-8,25-26H2,1-4H3;2*1H/q+2;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHINOUDZGYMNO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[4-[4-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenyl]butyl]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2943887.png)

![1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2943892.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2943898.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2943899.png)

![1-(4-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2943903.png)

![N-(2,6-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2943905.png)

![2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2943906.png)